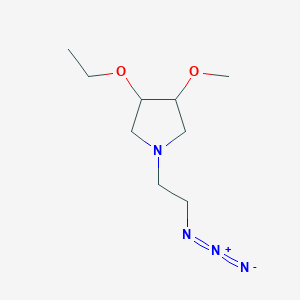

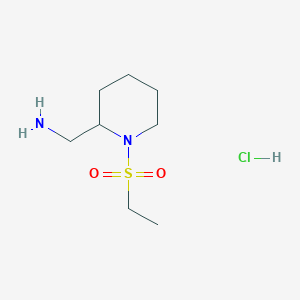

6-(cycloheptylamino)-3-methylpyrimidine-2,4(1H,3H)-dione

説明

The compound “6-(cycloheptylamino)-3-methylpyrimidine-2,4(1H,3H)-dione” is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure in many biological compounds . Pyrimidine derivatives have been found in a wide range of applications, from pharmaceuticals to materials science .

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrimidine derivatives are often synthesized from 2-aminobenzoic acid derivatives . The process typically involves coupling the acid derivative with an appropriate acid chloride, followed by cyclization .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy . This would provide information about the number and type of atoms in the molecule, their connectivity, and their three-dimensional arrangement.Chemical Reactions Analysis

Pyrimidine derivatives are known to undergo a variety of chemical reactions. For example, the 2-methyl group in substituted 4(3H)-quinazolinone (a type of pyrimidine derivative) is reactive and can condense with aldehydes to give corresponding 2-styryl derivatives .科学的研究の応用

Pharmaceuticals: Antimicrobial Agents

Heterocyclic compounds like the one have been extensively studied for their antimicrobial properties. They serve as the backbone for many drugs that treat infectious diseases. The presence of the pyrimidine ring in this compound suggests it could be effective against bacterial and fungal infections, potentially leading to the development of new antibiotics or antifungals .

Cancer Research: Kinase Inhibition

The structural similarity of this compound to known kinase inhibitors implies its potential use in cancer therapy. Kinase enzymes play a crucial role in cell signaling and proliferation, and their overexpression is linked to various cancers. This compound could be synthesized and tested for its efficacy in inhibiting specific kinases, such as AURAK, which is associated with carcinogenesis .

Chemical Biology: Molecular Probes

In chemical biology, this compound could be utilized as a molecular probe to study biological processes. Its distinct structure allows for the possibility of attaching fluorescent tags or other markers, aiding in the visualization and understanding of cellular mechanisms.

Each of these applications represents a significant field of research where “6-(cycloheptylamino)-3-methylpyrimidine-2,4(1H,3H)-dione” could have a profound impact. Further synthesis and testing are required to explore these potentials fully. The compound’s versatility highlights the importance of heterocyclic compounds in scientific research and their vast potential in developing new therapies and research tools .

作用機序

Target of Action

The primary targets of 6-(cycloheptylamino)-3-methylpyrimidine-2,4(1H,3H)-dione are certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

This compound interacts with its targets by inhibiting their expression and activities . This results in a reduction of inflammation, as these mediators are key players in the inflammatory response .

Biochemical Pathways

The affected pathways are those involved in the inflammatory response. By inhibiting the expression and activities of key inflammatory mediators, 6-(cycloheptylamino)-3-methylpyrimidine-2,4(1H,3H)-dione disrupts these pathways, leading to a reduction in inflammation .

Result of Action

The molecular and cellular effects of 6-(cycloheptylamino)-3-methylpyrimidine-2,4(1H,3H)-dione’s action include a reduction in the levels of key inflammatory mediators . This leads to a decrease in inflammation, as these mediators are responsible for promoting the inflammatory response .

特性

IUPAC Name |

6-(cycloheptylamino)-3-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-15-11(16)8-10(14-12(15)17)13-9-6-4-2-3-5-7-9/h8-9,13H,2-7H2,1H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFUPCCRJOLWCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)NC2CCCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(cycloheptylamino)-3-methylpyrimidine-2,4(1H,3H)-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyclopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478223.png)

![(2-Azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1478234.png)